molecular formula C12H12N2O5 B12826134 (S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide

(S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide

Cat. No.: B12826134
M. Wt: 264.23 g/mol
InChI Key: IUPQZKFASASZOC-JTQLQIEISA-N
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Description

(S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a nitrophenyl group and a tetrahydrofuran ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide typically involves the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable phenyl precursor to introduce the nitro group at the desired position.

    Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Coupling of the intermediates: The final step involves coupling the nitrophenyl intermediate with the tetrahydrofuran intermediate under suitable reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The compound can undergo substitution reactions at the nitrophenyl group or the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group and the tetrahydrofuran ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide can be compared with other nitrophenyl and tetrahydrofuran derivatives, such as:
    • (S)-2-(4-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide
    • (S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its chiral nature also adds to its uniqueness, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

2-(3-nitrophenyl)-N-[(3S)-2-oxooxolan-3-yl]acetamide

InChI

InChI=1S/C12H12N2O5/c15-11(13-10-4-5-19-12(10)16)7-8-2-1-3-9(6-8)14(17)18/h1-3,6,10H,4-5,7H2,(H,13,15)/t10-/m0/s1

InChI Key

IUPQZKFASASZOC-JTQLQIEISA-N

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1COC(=O)C1NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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